Benzaldoxime

Catalog No.
S520788
CAS No.
932-90-1
M.F
C7H7NO
M. Wt
121.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzaldoxime

CAS Number

932-90-1

Product Name

Benzaldoxime

IUPAC Name

(NE)-N-benzylidenehydroxylamine

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

InChI

InChI=1S/C7H7NO/c9-8-6-7-4-2-1-3-5-7/h1-6,9H/b8-6+

InChI Key

VTWKXBJHBHYJBI-SOFGYWHQSA-N

SMILES

C1=CC=C(C=C1)C=NO

solubility

Soluble in DMSO

Synonyms

Benzaldehyde, oxime

Canonical SMILES

C1=CC=C(C=C1)C=NO

Isomeric SMILES

C1=CC=C(C=C1)/C=N/O

The exact mass of the compound Benzaldoxime is 121.0528 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68362. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Beckmann Rearrangement

Dehydration to Benzonitrile

Hydrolysis to Benzaldehyde

Production of Caprolactam

Formation of Benzohydroximoyl Chloride

Artificial Sweetener

Skinning Agent in Oil Paints

De-oxidant or Corrosion Inhibitor

Benzaldoxime is characterized by its oxime functional group, where a hydroxyl group is bonded to the nitrogen atom of an imine. It exists in two geometric isomers: the E-isomer and the Z-isomer, with the latter being more prevalent in typical syntheses. The compound appears as colorless crystals or a viscous liquid and has a melting point of approximately 35 °C .

Benzaldoxime undergoes several notable chemical transformations:

  • Beckmann Rearrangement: This reaction converts benzaldoxime to benzamide in the presence of catalysts such as nickel salts or through photocatalysis using BODIPY .
  • Dehydration: Benzaldoxime can dehydrate to yield benzonitrile, further demonstrating its versatility in synthetic pathways .
  • Hydrolysis: It can be hydrolyzed to regenerate benzaldehyde .
  • Reactions with Thiocarbonyl Compounds: Benzaldoxime reacts with thiobenzoyl and N,N-dimethylthiocarbamoyl chlorides to produce nitriles via free radical mechanisms .

Benzaldoxime exhibits various biological activities. Some studies suggest that oximes can possess antimicrobial properties and may act as potential inhibitors in biochemical pathways. Specific biological interactions of benzaldoxime are still under investigation, but its derivatives have shown promise in pharmacological applications

The synthesis of benzaldoxime typically involves the following steps:

  • Oximation Reaction: Benzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide) at room temperature. This process yields both E- and Z-isomers, with the Z-isomer being predominant (approximately 82%) .
  • Alternative Methods: Recent studies have explored novel pathways for synthesizing benzaldoxime using nanoscale zero-valent iron along with dissolved nitrate or nitrite, demonstrating advancements in green chemistry approaches .

Benzaldoxime has several industrial and research applications:

  • Precursor for Synthesis: It serves as an intermediate in the production of various pharmaceuticals and agrochemicals.
  • Organic Synthesis: Its derivatives are utilized in synthetic organic chemistry for creating complex molecules.
  • Chemical Analysis: Benzaldoxime can be used as a reagent for detecting aldehydes and ketones due to its reactivity with carbonyl groups

    Interaction studies involving benzaldoxime focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its role in chemical transformations and potential applications in medicinal chemistry. The compound's interactions are crucial for understanding its behavior in biological systems and its potential therapeutic effects.

Benzaldoxime belongs to a broader class of compounds known as oximes, which are derived from aldehydes or ketones. Here are some similar compounds:

Compound NameStructure TypeUnique Features
Acetone OximeKetoximeDerived from acetone; used as a corrosion inhibitor.
DimethylglyoximeDioximeKnown for its chelating properties with metal ions.
Aldicarb OximeCarbamateFunctions as a pesticide; exhibits biological activity against pests.

Uniqueness of Benzaldoxime: Unlike other oximes, benzaldoxime's specific structure allows it to participate effectively in rearrangement reactions, making it a valuable intermediate in organic synthesis.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Exact Mass

121.0528

Boiling Point

200.0 °C

LogP

1.85 (LogP)

Appearance

Solid powder

Melting Point

36.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (12.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

932-90-1

Wikipedia

(NE)-N-benzylidenehydroxylamine

General Manufacturing Information

Benzaldehyde, oxime: INACTIVE

Dates

Last modified: 08-15-2023
1: Sun GS, Xu X, Jin SH, Lin L, Zhang JJ. Ovicidal and Insecticidal Activities of Pyriproxyfen Derivatives with an Oxime Ester Group. Molecules. 2017 Jun 8;22(6). pii: E958. doi: 10.3390/molecules22060958. PubMed PMID: 28594377.
2: Yuan X, Jia Y, Cai Y, Feng W, Li Y, Li X, Yuan L. Unusual binding selectivity with non-selective homoditopic pillar[5]arene oxime: serendipitous discovery of a unique approach to heterobinuclear metalation in solution. Chem Commun (Camb). 2017 Mar 2;53(19):2838-2841. doi: 10.1039/c7cc00237h. PubMed PMID: 28217779.
3: Li Y, Li C, Zheng Y, Wei X, Ma Q, Wei P, Liu Y, Qin Y, Yang N, Sun Y, Ling Y, Yang X, Wang Q. Design, Synthesis, Acaricidal Activity, and Mechanism of Oxazoline Derivatives Containing an Oxime Ether Moiety. J Agric Food Chem. 2014 Apr 9;62(14):3064-3072. doi: 10.1021/jf500461a. Epub 2014 Mar 27. PubMed PMID: 24673392.
4: Moreno-Fuquen R, Loaiza AE, Diaz-Velandia J, Kennedy AR, Morrison CA. (E)-Benzaldehyde O-{[3-(pyridin-3-yl)isoxazol-5-yl]meth-yl}oxime. Acta Crystallogr Sect E Struct Rep Online. 2012 Apr 1;68(Pt 4):o1080. doi: 10.1107/S1600536812010732. Epub 2012 Mar 17. PubMed PMID: 22589944; PubMed Central PMCID: PMC3344035.
5: Zonouzi A, Mirzazadeh R, Ng SW. (E)-2-Bromo-benzaldehyde oxime. Acta Crystallogr Sect E Struct Rep Online. 2011 Sep 1;67(Pt 9):o2338. doi: 10.1107/S1600536811032211. Epub 2011 Aug 17. PubMed PMID: 22058959; PubMed Central PMCID: PMC3200743.
6: Carberry P, Carpenter AP, Kung HF. Fluoride-18 radiolabeling of peptides bearing an aminooxy functional group to a prosthetic ligand via an oxime bond. Bioorg Med Chem Lett. 2011 Dec 1;21(23):6992-5. doi: 10.1016/j.bmcl.2011.09.124. Epub 2011 Oct 5. PubMed PMID: 22024031; PubMed Central PMCID: PMC3229035.
7: Dindar MH, Fathi SA, Yaftian MR, Noushiranzadeh N. Solid phase extraction of copper(II) ions using C18-silica disks modified by oxime ligands. J Hazard Mater. 2010 Jul 15;179(1-3):289-94. doi: 10.1016/j.jhazmat.2010.02.092. Epub 2010 Mar 4. PubMed PMID: 20381963.
8: Dong B, Zhang Y, Chen JZ. (E)-3,5-Dimeth-oxy-benzaldehyde oxime. Acta Crystallogr Sect E Struct Rep Online. 2010 Oct 2;66(Pt 11):o2719. doi: 10.1107/S1600536810038766. PubMed PMID: 21588931; PubMed Central PMCID: PMC3009152.
9: Abbas A, Hussain S, Hafeez N, Badshah A, Hasan A, Lo KM. (E)-4-Nitro-benzaldehyde oxime. Acta Crystallogr Sect E Struct Rep Online. 2010 Apr 21;66(Pt 5):o1130. doi: 10.1107/S1600536810013978. PubMed PMID: 21579179; PubMed Central PMCID: PMC2979095.
10: Murat P, Spinelli N, Dumy P, Defrancq E. Efficient conjugation of oligonucleotides through aromatic oxime formation. Bioorg Med Chem Lett. 2009 Dec 1;19(23):6534-7. doi: 10.1016/j.bmcl.2009.10.048. Epub 2009 Oct 15. PubMed PMID: 19857965.
11: Etemadi B, Kia R, Sharghi H, Hosseini Sarvari M. Bis(2-hydroxy-benzaldehyde oxime) O,O'-butane-1,4-diyldicarbonyl ether. Acta Crystallogr Sect E Struct Rep Online. 2009 May 20;65(Pt 6):o1309. doi: 10.1107/S1600536809016663. PubMed PMID: 21583166; PubMed Central PMCID: PMC2969837.
12: Bao FY. 2,6-Dichloro-benzaldehyde oxime. Acta Crystallogr Sect E Struct Rep Online. 2008 Oct 18;64(Pt 11):o2134. doi: 10.1107/S1600536808033217. PubMed PMID: 21580995; PubMed Central PMCID: PMC2959647.
13: Kubicki M. (E)-4-methoxybenzaldehyde O-(N-phenylcarbamoyl)oxime. Acta Crystallogr C. 2005 Jul;61(Pt 7):o422-3. Epub 2005 Jun 11. PubMed PMID: 15997072.
14: de Lijser HJ, Tsai CK. Photosensitized reactions of oxime ethers: a steady-state and laser flash photolysis study. J Org Chem. 2004 Apr 30;69(9):3057-67. PubMed PMID: 15104444.
15: Kuze N, Sato M, Maue K, Usami T, Sakaizumi T, Ohashi O, Iijima K. Microwave Spectrum and Molecular Conformation of (E)-Benzaldehyde Oxime. J Mol Spectrosc. 1999 Aug;196(2):283-289. PubMed PMID: 10409458.

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